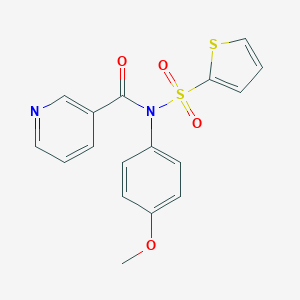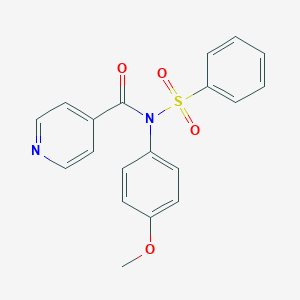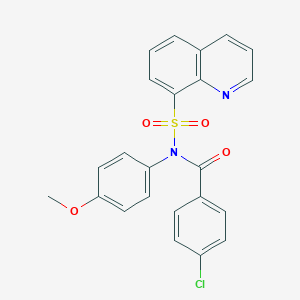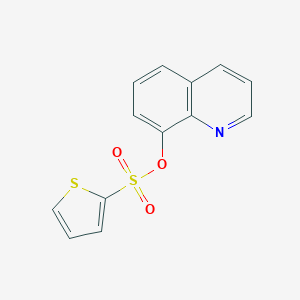
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide, also known as AMN082, is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide acts as a selective agonist of mGluR7, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which play critical roles in regulating mood, cognition, and behavior. By selectively activating mGluR7, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide may have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to increase the release of GABA in the hippocampus, which may contribute to its anxiolytic effects. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which may contribute to its ability to reduce drug-seeking behavior in addiction models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide in lab experiments is its high selectivity for mGluR7, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the role of mGluR7 in various biological processes. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide is that its effects may be influenced by other factors, such as the expression levels of mGluR7 in different brain regions.
Direcciones Futuras
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide and its potential therapeutic applications. One direction is to explore the effects of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide on other neurotransmitter systems, such as serotonin and norepinephrine, which may be involved in the pathophysiology of various psychiatric disorders. Another direction is to investigate the long-term effects of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide on behavior and cognition, as well as its potential for neuroprotection in various neurodegenerative disorders. Finally, the development of more selective and potent mGluR7 agonists may lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-acetyl-2-methylbenzofuran with isonicotinoyl chloride to form the intermediate compound. This is followed by the reaction with 4-fluoro-2-methylbenzenesulfonyl chloride to yield the final product, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-N-isonicotinoyl-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models.
Propiedades
Fórmula molecular |
C24H19FN2O5S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C24H19FN2O5S/c1-14-12-18(25)4-7-22(14)33(30,31)27(24(29)17-8-10-26-11-9-17)19-5-6-21-20(13-19)23(15(2)28)16(3)32-21/h4-13H,1-3H3 |
Clave InChI |
XYIFIBGQTIXPLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)

![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
